molecular formula C₂₃H₃₈O₂ B1148223 7,10,13,16-Docosatetraenoic acid, methyl ester CAS No. 13487-42-8

7,10,13,16-Docosatetraenoic acid, methyl ester

Cat. No.: B1148223
CAS No.: 13487-42-8
M. Wt: 346.55
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

7,10,13,16-Docosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the modulation of membrane dynamics and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of protein adducts during aging and aging-related diseases. The compound’s structure, comprising a 22-carbon chain with four cis double bonds, provides insights into the effects of polyunsaturated fatty acids on membrane fluidity, phase behavior, and lipid-protein interactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating membrane fusion, vesicle trafficking, and signal transduction. These effects contribute to cellular homeostasis and function. The compound’s role in cellular processes such as membrane fusion and signal transduction provides a deeper understanding of how polyunsaturated lipids contribute to cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lipid membranes and proteins. It modulates membrane dynamics by affecting lipid unsaturation, which in turn influences membrane organization and function. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are crucial for its biochemical effects. For example, it is involved in the regulation of cell membrane fluidity and plays a vital role in several brain development processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is commonly used in biophysical studies involving model membranes to elucidate the impact of lipid unsaturation on membrane organization and function . The compound’s stability and degradation over time are critical for understanding its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and homeostasis. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s effects on membrane dynamics and signaling pathways are dose-dependent, with threshold effects observed at specific dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is metabolized by cells to biologically active products such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites play a role in the regulation of cellular processes and contribute to the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in lipid membranes. Its distribution within cells affects its biochemical properties and interactions with other biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on membrane dynamics and cellular processes. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function. Its subcellular localization is essential for understanding its role in cellular function and homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16-Docosatetraenoic acid, methyl ester typically involves the esterification of 7,10,13,16-Docosatetraenoic acid with methanol. This reaction is often catalyzed by acidic or basic catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7,10,13,16-Docosatetraenoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,10,13,16-Docosatetraenoic acid, methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Docosahexaenoic acid (DHA)
  • Eicosapentaenoic acid (EPA)
  • Arachidonic acid (AA)
  • Linoleic acid (LA)

Comparison: 7,10,13,16-Docosatetraenoic acid, methyl ester is unique due to its specific double bond configuration and chain length, which confer distinct biological activities compared to other PUFAs. For instance, while DHA and EPA are well-known for their anti-inflammatory properties, this compound may have unique effects on cellular signaling pathways .

Properties

IUPAC Name

methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGHYAFHPINIHF-SHDWVJIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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